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Compound of Interest

Compound Name: Triethylamine hydrofluoride

Cat. No.: B8627470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

triethylamine hydrofluoride, with a particular focus on its common adduct, triethylamine

trihydrofluoride (Et₃N·3HF). This reagent is widely utilized in organic synthesis as a mild and

selective fluorinating agent. A thorough understanding of its spectroscopic characteristics is

crucial for reaction monitoring, quality control, and mechanistic studies. This document

presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed

experimental protocols for data acquisition, and a logical workflow for its synthesis.

Spectroscopic Data
The spectroscopic data for triethylamine hydrofluoride and its adducts are summarized

below. The data has been compiled from various sources and is presented in a structured

format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of triethylamine
hydrofluoride adducts in solution. The chemical shifts can be sensitive to the stoichiometry of

the amine to HF, temperature, and solvent.

Table 1: ¹H NMR Spectroscopic Data for Triethylamine Hydrofluoride Adducts (Et₃N·nHF)
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Adduct (n)
Temperature
(°C)

Chemical Shift
(δ) ppm - CH₃
(t)

Chemical Shift
(δ) ppm - CH₂
(m/d)

Chemical Shift
(δ) ppm - HF
(s)

3 0 1.32 3.26 -171.2

3 20 1.34 3.25 -172.2

3 40 1.36 3.26 -173.3

Data obtained from studies on complexes of fluorides with triethylamine.[1]

Table 2: ¹³C NMR Spectroscopic Data for Triethylamine Trihydrofluoride (Et₃N·3HF)

Carbon Atom
Expected Chemical Shift
(δ) ppm

Multiplicity (due to ¹³C-¹⁹F
coupling)

-CH₂- ~47 t

-CH₃ ~9 t

Note: Specific, publicly available high-resolution ¹³C NMR data with precise chemical shifts and

coupling constants for triethylamine trihydrofluoride is limited. The expected chemical shifts are

based on the known structure and typical values for similar alkylamines. The multiplicity arises

from coupling to the fluoride ions.

Table 3: ¹⁹F NMR Spectroscopic Data for Triethylamine Hydrofluoride Adducts (Et₃N·nHF)
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Adduct (n) Temperature (°C)
Chemical Shift (δ) ppm (vs.
CFCl₃)

3 -40 -168

3 40 -173

4 -40 -173

4 40 -183

5 -40 -176

5 40 -186

As the temperature decreases, a downfield shift is observed in the ¹⁹F NMR spectra. These

adducts can be readily identified by their distinct ¹⁹F NMR chemical shifts.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, confirming

the presence of specific functional groups and hydrogen bonding.

Table 4: IR Spectroscopic Data for Triethylamine Trihydrofluoride (Et₃N·3HF)

Wavenumber (cm⁻¹) Vibrational Mode

2800-3000 C-H stretching (alkyl)

~1650 N-H bending (from R₃N-H⁺)

1400-1500 C-H bending (alkyl)

1000-1200 C-N stretching

Broad band centered ~1700 F-H···F⁻ hydrogen bonding

Note: The IR spectrum of triethylamine trihydrofluoride is characterized by broad absorptions

due to strong hydrogen bonding. The precise peak positions can vary based on the sample

preparation and the specific nature of the amine-HF adducts present.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for researchers to acquire similar spectroscopic data.

Synthesis of Triethylamine Trihydrofluoride (Et₃N·3HF)
A common method for the laboratory-scale synthesis of triethylamine trihydrofluoride is as

follows:

Preparation: A high-density polypropylene reaction vessel is equipped with a magnetic stirrer

and an inlet and outlet for vapor. The vessel is cooled in an ice-salt bath in a well-ventilated

fume hood.

Reaction: A slight excess (e.g., >4 moles per mole of triethylamine) of anhydrous hydrogen

fluoride (AHF) is condensed into the cooled reaction vessel.

Addition of Triethylamine: Pre-cooled triethylamine (1 mole) is added dropwise to the AHF

with vigorous stirring. The addition rate is controlled to maintain a low reaction temperature.

The total addition time is typically around 3 hours.

Stoichiometry Adjustment: After the addition is complete, the HF content is determined by

acid-base titration. Any excess AHF is compensated by the addition of triethylamine to

achieve the desired 1:3 molar ratio.

NMR Spectroscopic Analysis
Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

is suitable.

Sample Preparation:

Approximately 5-10 mg of triethylamine trihydrofluoride is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃).
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Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For

¹⁹F NMR, an external standard such as CFCl₃ can be used.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 15-20 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence with proton decoupling.

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: ~100 ppm, centered around the expected chemical shift.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.
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IR Spectroscopic Analysis
Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory is ideal for analyzing liquid samples like triethylamine

trihydrofluoride.

Sample Preparation and Analysis (ATR-FTIR):

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

Sample Application: A small drop of neat triethylamine trihydrofluoride is placed directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The sample spectrum is recorded. A typical measurement consists of 16-32

co-added scans at a resolution of 4 cm⁻¹.

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g.,

isopropanol) and dried completely.

Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of triethylamine trihydrofluoride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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